2-(2-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]acetamide
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Overview
Description
2-(2-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]acetamide is an organic compound that features a chlorophenyl group, a dimethylfuran moiety, and a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]acetamide typically involves multiple steps:
Formation of the 2,5-dimethylfuran moiety: This can be achieved through the catalytic hydrogenation of 2,5-hexanedione, followed by cyclization.
Introduction of the chlorophenyl group: This step involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine to form the chlorophenyl amide.
Attachment of the hydroxypropyl chain: This can be done through a nucleophilic substitution reaction where the hydroxypropyl group is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of selective catalysts, controlled temperatures, and pressures to facilitate the desired reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A related compound with similar structural features but different functional groups.
2-Chlorobenzamide: Shares the chlorophenyl group but lacks the furan and hydroxypropyl moieties.
Uniqueness
2-(2-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]acetamide is unique due to its combination of a chlorophenyl group, a dimethylfuran moiety, and a hydroxypropyl chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c1-11-9-14(12(2)22-11)16(20)7-8-19-17(21)10-13-5-3-4-6-15(13)18/h3-6,9,16,20H,7-8,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFWODNEOKEMMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)CC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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